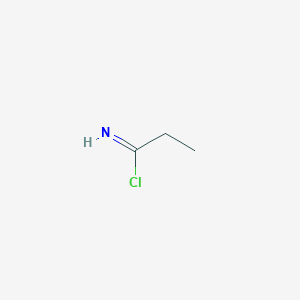

Propanimidoyl chloride

Beschreibung

Propanimidoyl chloride (IUPAC name: Propanimidoyl chloride) is a reactive organic compound characterized by the functional group imidoyl chloride (R–N=C–Cl). This class of compounds is widely used in organic synthesis, particularly in the preparation of amidines, heterocycles, and pharmaceuticals. Propanimidoyl chloride derivatives exhibit structural variability due to substitutions on the nitrogen or carbon atoms, which influence their reactivity, stability, and applications. Key derivatives include halogenated, hydroxylated, and aryl-substituted variants (e.g., N-hydroxy-2-oxo-propanimidoyl chloride, 2-chloro-N-hydroxy-2-methylpropanimidoyl chloride) .

Eigenschaften

CAS-Nummer |

5961-91-1 |

|---|---|

Molekularformel |

C3H6ClN |

Molekulargewicht |

91.54 g/mol |

IUPAC-Name |

propanimidoyl chloride |

InChI |

InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3 |

InChI-Schlüssel |

ZNOOOJMNUGNAKI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .

Industrial Production Methods: In industrial settings, the production of propanimidoyl chloride typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Propanimidoyl chloride undergoes nucleophilic substitution with various nucleophiles, replacing the chloride ion. These reactions typically proceed via a two-step mechanism: nucleophilic attack followed by elimination of HCl .

Examples include:

-

Alcohols : React to form esters (e.g., ethanol → ethyl ester).

-

Amines : Yield amides (e.g., ammonia → amide).

-

Water : Hydrolyzes to carboxylic acids (e.g., propanoic acid).

| Reagent | Product | Conditions |

|---|---|---|

| Alcohols (e.g., EtOH) | Esters (e.g., ethyl ester) | Room temperature, acid/base catalyst |

| Amines (e.g., NH₃) | Amides (e.g., propionamide) | Low temperature, dry conditions |

| Water | Carboxylic acid (e.g., propanoic acid) | Aqueous medium, heat |

Hydrolysis

Hydrolysis of propanimidoyl chloride with water produces carboxylic acids and amines. The reaction is accelerated in aqueous environments and is highly exothermic .

Reaction:

| Hydrolysis Pathway | Product | Conditions |

|---|---|---|

| Basic conditions | Carboxylic acid | Alkaline solution, heat |

| Acidic conditions | Amide | Acidic solution, mild heat |

Reaction with Hydrogen Halides

Propanimidoyl chloride reacts with hydrogen halides (e.g., HCl) to form iminium chloride salts. This reaction involves protonation of the nitrogen atom, stabilizing the intermediate .

Reaction:

| Reagent | Product | Conditions |

|---|---|---|

| HCl | Iminium chloride complex | Anhydrous conditions |

Dehydrohalogenation

Heating propanimidoyl chloride leads to elimination of HCl, forming nitriles (RC≡N) and releasing R'Cl. This reaction is thermally driven and requires high temperatures .

Reaction:

| Conditions | Product | Byproduct |

|---|---|---|

| High temperature | Nitrile | R'Cl |

Reaction with Thiolates

Propanimidoyl chloride reacts with hydrogen sulfide (H₂S) or thiolates to form thioamides. This reaction is analogous to hydrolysis but replaces the oxygen nucleophile with sulfur .

Reaction:

| Reagent | Product | Conditions |

|---|---|---|

| H₂S | Thioamide | Aqueous solution, mild heat |

Wissenschaftliche Forschungsanwendungen

Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Applied in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

Propanimidoyl chloride derivatives differ primarily in substituents, which dictate their chemical behavior. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.